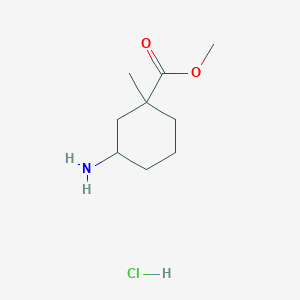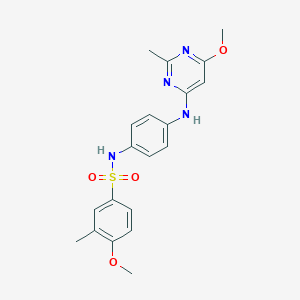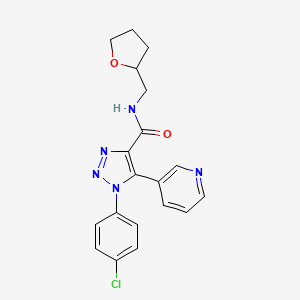
Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
“Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” has a molecular formula of C9H18ClNO2 . It contains total 29 bond(s); 12 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 207 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis Applications
Microwave-assisted synthesis has been utilized for the efficient production of various compounds, including methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride derivatives. This method offers a high yield in a short time, demonstrating the compound's adaptability in synthetic chemistry. Notably, an unexpected stereoselective substitution reaction was observed during the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing the unique chemical behavior and potential for further research in stereochemistry (Onogi, Higashibayashi, & Sakurai, 2012).
Complexation and Coordination Chemistry
The compound has been involved in the synthesis and complexation of chiral sexidentate pendant-arm macropolycyclic polyamino acids. This intricate process includes the formation of pendant-arm macrocyclic complexes, showcasing the compound's role in developing complex molecular structures with potential applications in various fields, including material science and biochemistry (Wei, Hambley, Lawrance, & Maeder, 2002).
Analgesic Activity Research
Research has also focused on the analgesic properties of certain derivatives of this compound. Studies show that specific synthesized compounds possess analgesic activity, indicating the compound's potential for pharmaceutical applications. However, it's essential to note that these studies focus on the compound's derivatives rather than the compound itself (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).
Hydrogen Bonding and Molecular Structure
The compound has also been studied for its role in the hydrogen bonding of certain anticonvulsant enaminones. This research provides insights into the molecular structures and interactions, showcasing the compound's significance in understanding complex molecular arrangements and their implications in fields like pharmacology and material science (Kubicki, Bassyouni, & Codding, 2000).
Mecanismo De Acción
The mechanism of action for “Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” is not specified in the search results. As it is used in scientific research and pharmaceutical studies, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
The safety information for “Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
methyl 3-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-4-7(10)6-9;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWUJHBDEGHCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)


![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)


carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

